(R)-Dapoxetine Hydrochloride is the R-enantiomer of Dapoxetine Hydrochloride, a compound primarily known for its use in pharmaceutical formulations. While its S-enantiomer is the pharmacologically active component, (R)-Dapoxetine Hydrochloride serves as a crucial reference standard in chiral analysis and a starting point for potential derivatization studies. Its presence and quantification in drug substances are critical for assessing the enantiomeric purity of Dapoxetine Hydrochloride. []
(R)-Dapoxetine Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men. It is a fast-acting medication that enhances the duration of sexual intercourse by delaying ejaculation. This compound is characterized by its specific stereochemistry, which contributes to its pharmacological effects.
(R)-Dapoxetine Hydrochloride was first developed and marketed by the pharmaceutical company Eli Lilly and Company under the brand name Priligy. It gained approval in several countries for clinical use, particularly in Europe and Asia, but has not received approval from the United States Food and Drug Administration.
(R)-Dapoxetine Hydrochloride belongs to the class of drugs known as selective serotonin reuptake inhibitors. Its chemical classification is that of a phenylpropylamine derivative, which is instrumental in its mechanism of action.
The synthesis of (R)-Dapoxetine Hydrochloride can be achieved through various methods, with notable approaches including asymmetric synthesis using chiral auxiliaries and traditional synthetic routes.
The synthetic pathways generally involve:
The molecular formula of (R)-Dapoxetine Hydrochloride is CHClNO, with a molar mass of approximately 343.87 g/mol. The compound features a naphthalene moiety linked to a propanolamine structure, which plays a crucial role in its biological activity.
(R)-Dapoxetine Hydrochloride undergoes several chemical reactions during its synthesis:
The reaction conditions such as temperature, time, and choice of solvents are critical for optimizing yield and purity. For example, reactions are often conducted at low temperatures (0°C to 10°C) to minimize side reactions .
(R)-Dapoxetine Hydrochloride functions primarily as a selective serotonin reuptake inhibitor. By inhibiting the reuptake of serotonin in the synaptic cleft, it increases serotonin levels in the brain, which contributes to delayed ejaculation.
Clinical studies have demonstrated that (R)-Dapoxetine significantly improves ejaculatory control compared to placebo, with favorable tolerability profiles .
(R)-Dapoxetine Hydrochloride is primarily used in clinical settings for treating premature ejaculation in adult men. Its rapid onset of action makes it suitable for on-demand use prior to sexual activity. Additionally, ongoing research explores potential applications in other areas related to sexual health and disorders associated with serotonin dysregulation.
Reductive Amination StrategiesThe synthesis of (R)-Dapoxetine Hydrochloride typically begins with 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one as a key intermediate. Racemic dapoxetine is produced via reductive amination using dimethylamine, formaldehyde, and formic acid under reflux conditions. This method yields racemic dapoxetine freebase, which is subsequently converted to the hydrochloride salt. A critical limitation is the racemic nature of the product, necessitating enantioselective separation or asymmetric synthesis for (R)-isomer isolation [1] [4].
Asymmetric Catalytic ApproachesChiral Auxiliary-Mediated Synthesis: A practical asymmetric route employs (S)-tert-butanesulfinamide as a chiral controller. The commercially available ketone intermediate undergoes condensation with (S)-tert-butanesulfinamide using titanium tetraethoxide (Ti(OEt)₄) to form a chiral sulfinylimine (78% yield). Diastereoselective reduction of this imine is achieved using borane (BH₃) in diisopropyl ether at 0°C, yielding the (R)-configured amine precursor with 89% diastereomeric excess (de). Hydrolysis of the sulfinamide group followed by N-methylation via Eschweiler–Clarke conditions furnishes (R)-dapoxetine freebase. This 5-step process achieves an overall yield of 33.5% with >99% enantiomeric excess (ee) [6] [9].
Table 1: Optimization of Sulfinylimine Reduction for (R)-Isomer Synthesis
Reductant | Solvent | Temp (°C) | Time (h) | Diastereomeric Excess (%) | Yield (%) |
---|---|---|---|---|---|
NaBH₄ | THF | 25 | 1 | 51 | 28 |
BH₃ | THF | -20 | 2 | 71 | 82 |
BH₃ | Diisopropyl ether | 0 | 1.5 | 89 | 87 |
Optimal conditions for (R)-amine precursor production [9]
Enzymatic ResolutionLipase-catalyzed kinetic resolution of racemic intermediates like 3-amino-3-phenylpropan-1-ol using Carica papaya lipase (CPL) selectively acylates the (S)-enantiomer, leaving the (R)-isomer for downstream functionalization. This method achieves ~50% theoretical yield with high enantioselectivity (E > 200) but requires additional steps to install the naphthyloxy moiety [6].
Chromatographic EnantioseparationHPLC Methods: A validated chiral HPLC method utilizes a Phenomenex Lux-Cellulose-1 column (250 × 4.6 mm, 5 µm) with a mobile phase of hexane/1-propanol/diethylamine (97.5:2.5:0.1 v/v/v). This system resolves (R)- and (S)-dapoxetine with a baseline separation (resolution factor ≥3.5), where the (R)-enantiomer elutes before the (S)-isomer. The method achieves a detection limit of 0.017% for (R)-dapoxetine in (S)-dapoxetine bulk samples, enabling precise quantification of enantiomeric impurities [2].
Capillary Electrophoresis (CE): A dual cyclodextrin system employing sulfated γ-cyclodextrin (S-γ-CD) and randomly methylated β-cyclodextrin (RM-β-CD) in 50 mM phosphate buffer (pH 6.3) separates (R)-dapoxetine from structural analogs. This CE method detects impurities at 0.05% levels, validated for specificity and robustness using Quality-by-Design (QbD) principles [7].
Crystallization-Based ResolutionClassical resolution using chiral acids like (R)-(-)-mandelic acid or L-tartaric acid forms diastereomeric salts with racemic dapoxetine freebase. Differential solubility in solvents like ethyl acetate/toluene mixtures allows selective crystallization of the (R)-enantiomer salts. This technique delivers >98% ee but suffers from moderate yields (30–40%) due to mother liquor entrainment [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1